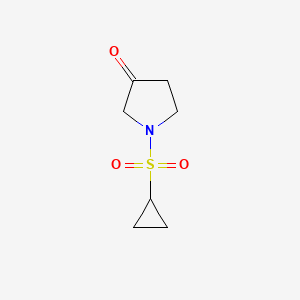

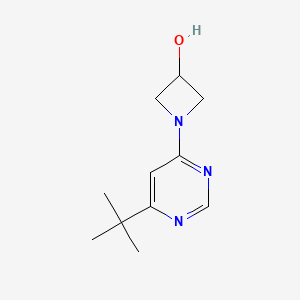

![molecular formula C4H2Br2F3N3 B1485916 3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole CAS No. 1855668-60-8](/img/structure/B1485916.png)

3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole

Overview

Description

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One notable approach involves the reaction of 3,5-Dibromo-1,2,4-triazole with 2-Chloromethylthiirane . This reaction leads to the formation of new bonds and introduces the trifluoroethyl group .

Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole is crucial for understanding its properties and reactivity. The presence of bromine atoms and the trifluoroethyl group influences its behavior in chemical reactions. The x-ray crystal structure provides detailed information about its arrangement in the solid state .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including substitution, addition, and cyclization. For example, it may undergo nucleophilic substitution reactions with other nucleophiles or react with electrophiles to form new derivatives. Investigating its reactivity with different functional groups is essential for understanding its versatility .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Dibromo-Triazoles and Their Amination

Dibromo-triazoles, such as 3,5-Dibromo-4H-1,2,4-triazole, are synthesized using bromine or N-bromosuccinimide from 1H-1,2,4-triazole. These compounds serve as important functional materials due to their potential in medicinal chemistry, bio-conjugation, and materials chemistry. Amino derivatives of dibromo-triazoles are prepared through reactions with hydroxylamine-O-sulphonic acid, showcasing their versatility in forming various isomers and their significance in synthetic chemistry (H.-X. Yu et al., 2014).

Crystal Structures of Dibromo-Triazoles

The structural characterization of dibromo-triazoles and their amination products contributes to the understanding of their chemical properties. Single-crystal X-ray diffraction studies help in determining the cell parameters and crystal structures, facilitating the exploration of their applications in medicine, pesticides, and energetic materials (Zi Wang et al., 2020).

Applications in Material Science

Versatile Synthesis of Fluorinated Triazoles

The development of methodologies for synthesizing fluorinated triazoles, including 1-alkyl-3-fluoro-1H-[1,2,4]triazoles, underscores their importance in material science. These compounds are prepared through reactions involving dibromo-triazoles and cesium fluoride, followed by nucleophilic substitutions, highlighting their potential in creating materials with unique properties (A. Zumbrunn, 1998).

Synthesis of Fluorinated 1,4,5-Substituted 1,2,3-Triazoles

The azide–alkyne cycloaddition reaction, catalyzed by a ruthenium complex, demonstrates an efficient approach to synthesize fluorinated 1,4,5-substituted 1,2,3-triazoles. This process is significant for its regioselective production of triazoles with potential applications in pharmaceuticals and agrochemicals (Qian Shen et al., 2015).

Biological and Pharmaceutical Research

Antimicrobial Agents

Novel triazole and triazolothiadiazine derivatives have been synthesized and evaluated as antimicrobial agents. These compounds demonstrate significant activity against a range of bacterial and fungal pathogens, indicating their potential in developing new antimicrobial therapies (Zafer Asim Kaplancikli et al., 2008).

properties

IUPAC Name |

3,5-dibromo-1-(2,2,2-trifluoroethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2F3N3/c5-2-10-3(6)12(11-2)1-4(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZIJIGSBUULJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)N1C(=NC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-1-[(1-fluorocyclopentyl)methyl]-1H-imidazole](/img/structure/B1485834.png)

![1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485839.png)

![2-Phenyl-N-[1-(4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1485841.png)

![2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline](/img/structure/B1485844.png)

![1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane](/img/structure/B1485845.png)

![1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane](/img/structure/B1485846.png)

![2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid](/img/structure/B1485847.png)

amine](/img/structure/B1485854.png)